Fmoc-O-methyl-D-threonine

Descripción general

Descripción

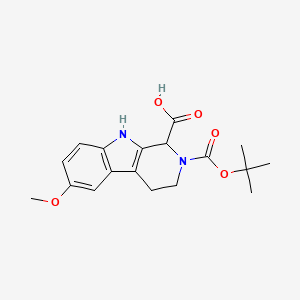

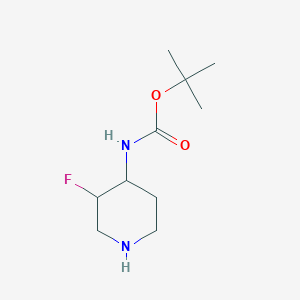

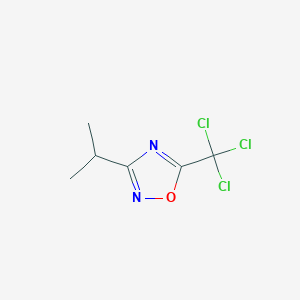

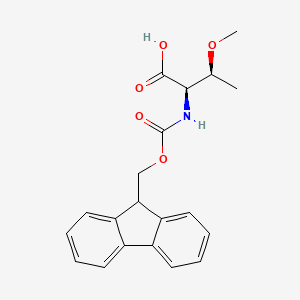

Fmoc-O-methyl-D-threonine, also known as Fmoc-D-Thr(Me)-OH, is a derivative of threonine . It has a molecular formula of C20H21NO5 and a molecular weight of 355.50 .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of Fmoc-O-methyl-D-threonine consists of a fluorenyl group, a methoxy group, and a threonine group .Chemical Reactions Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-O-methyl-D-threonine has a melting point of 148-154º C and an optical rotation of +10.50º ± 1º (c=1.010% in DMF) . It is recommended to be stored at 0-8°C .Aplicaciones Científicas De Investigación

Synthesis of Chlorofusin Analogues

“Fmoc-O-methyl-D-threonine” can be utilized in the solid-phase peptide synthesis (SPPS) of chlorofusin analogues. Chlorofusin is a natural product with potential anticancer properties, and its analogues are of interest for their potential therapeutic applications .

2. Protection of Amine and Hydroxyl Functions In solid-phase synthesis, “Fmoc-O-methyl-D-threonine” serves as a protecting group for both the amine and hydroxyl functions. This is crucial in the synthesis of complex depsipeptides, which are peptides that contain ester linkages in addition to amide bonds .

3. Improvements in Peptide Quality and Synthesis Time The use of Fmoc-protected amino acids like “Fmoc-O-methyl-D-threonine” has contributed to continuous improvements in peptide quality and reduced synthesis time, enabling more efficient production of peptides for research and therapeutic use .

Stability in Acidic Conditions

The Fmoc group is stable to treatment with strong acids such as trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, making it suitable for peptide syntheses that require such conditions without deprotecting the amino acid prematurely .

Spectrophotometric Monitoring

Due to its strong absorbance in the ultraviolet region, “Fmoc-O-methyl-D-threonine” can be used for spectrophotometrically monitoring coupling and deprotection reactions during peptide synthesis, ensuring accuracy and efficiency .

Mechanistic Aspects of Peptide Synthesis

“Fmoc-O-methyl-D-threonine” plays a role in various mechanistic aspects of SPPS, including resin selection, ninhydrin testing for free amines, coupling reactions for peptide bond formation, and cleavage processes from the resin .

Mecanismo De Acción

Target of Action

Fmoc-O-methyl-D-threonine, also known as Fmoc-D-Thr(Me)-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-O-methyl-D-threonine acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This compound interacts with its targets (the amine groups) by forming a carbamate . This carbamate is stable under the conditions typically used in peptide synthesis, protecting the amine group from unwanted reactions .

Biochemical Pathways

The use of Fmoc-O-methyl-D-threonine in peptide synthesis affects the biochemical pathways involved in protein production. By protecting the amine groups of amino acids, it allows for the controlled formation of peptide bonds, which are crucial for the creation of proteins .

Pharmacokinetics

Its stability under the conditions used in peptide synthesis and its ability to be removed by base make it a valuable tool in this context .

Result of Action

The primary result of the action of Fmoc-O-methyl-D-threonine is the protection of amine groups during peptide synthesis. This allows for the controlled formation of peptide bonds, facilitating the production of proteins . After the peptide synthesis is complete, the Fmoc group can be removed by base .

Action Environment

The efficacy and stability of Fmoc-O-methyl-D-threonine are influenced by the conditions under which peptide synthesis is carried out. For example, the Fmoc group is base-labile, meaning it can be removed by base . Therefore, the pH of the environment can affect its stability. Additionally, the compound is typically used in solution, so the choice of solvent can also impact its action .

Safety and Hazards

Direcciones Futuras

Fmoc-modified amino acids and short peptides have attracted growing interest in biomedical research and industry, with special emphasis directed towards the design and development of novel effective hydrogelators, biomaterials, or therapeutics . Therefore, a systematic knowledge of the structural and supramolecular features in recognition of those properties is essential .

Propiedades

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGQZFFOTLSMMA-KPZWWZAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B1532227.png)